Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex ester compounds containing multiple functional groups and substituents. The primary International Union of Pure and Applied Chemistry name, "this compound," explicitly describes the molecular structure through systematic nomenclatural elements. The propanoate backbone indicates a three-carbon chain with the ester functionality at position 1, while the 3-oxo designation specifies the ketone group location at the third carbon position. The 2,2-dimethyl substitution pattern reveals the presence of two methyl groups attached to the second carbon atom, creating a quaternary carbon center.
Alternative nomenclature systems provide additional systematic names that reflect different structural perspectives of the same molecule. The synonym "ethyl 2-benzoyl-2-methylpropionate" emphasizes the benzoyl group attachment, treating the phenyl ketone as a distinct structural unit rather than describing individual atomic positions. This nomenclatural approach highlights the compound's derivation from benzoyl chemistry and methylpropionate frameworks. Chemical database identifiers further support systematic identification, including the National Institute of Standards and Technology registry number NSC71604 and the Chemical Database identifier MFCD00957864.
The comprehensive systematic identification incorporates various international chemical registry systems to ensure unambiguous compound recognition across different scientific databases and regulatory frameworks. The Chemical Abstracts Service registry number 25491-42-3 serves as the primary international identifier, while additional database-specific identifiers include the DSSTox Substance identification DTXSID30948385 and the Nikkaji Number J2.191.456H. These multiple identification systems provide robust cross-referencing capabilities essential for scientific literature searches and regulatory compliance documentation.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits complex three-dimensional arrangements arising from the interplay between aromatic ring systems, carbonyl groups, and branched alkyl substitutions. The quaternary carbon center at position 2 creates significant steric constraints that influence the overall molecular conformation and rotational freedom around adjacent bonds. The presence of two methyl groups attached to the same carbon atom generates substantial steric hindrance, affecting the spatial orientation of neighboring functional groups and limiting conformational flexibility.
Computational conformational analysis of related β-keto ester structures reveals the importance of multiple stable conformations in determining molecular properties and reactivity patterns. Research on similar β-keto esters demonstrates that conformational analysis typically identifies three or more stable conformational states, with the minimal energy conformation representing the most thermodynamically favorable arrangement. The aromatic phenyl ring system introduces additional conformational considerations through potential π-π interactions and aromatic-aliphatic steric effects that influence the preferred spatial arrangements of the molecule.
The ester functionality contributes to conformational complexity through restricted rotation around the carbon-oxygen bond and potential intramolecular hydrogen bonding interactions. The carbonyl groups present in the β-keto ester framework can participate in various conformational stabilization mechanisms, including potential enol-keto tautomerism that may influence the preferred molecular geometry. However, spectroscopic evidence for related β-keto esters indicates that these compounds typically exist predominantly in their keto form rather than enolic configurations under standard conditions.
Comparative Analysis with Related β-Keto Esters
This compound belongs to the broader chemical family of β-keto esters, which are characterized by the presence of both ketone and ester functional groups separated by a single carbon atom. Comparative analysis with other β-keto esters reveals both structural similarities and distinctive differences that influence chemical behavior and physical properties. The most fundamental comparison involves ethyl acetoacetate, the simplest and most widely studied β-keto ester, which contains the basic β-keto ester framework without aromatic or branched alkyl substitutions.
Ethyl acetoacetate, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 grams per mole, represents the archetypal β-keto ester structure. The comparison between ethyl acetoacetate and this compound demonstrates the structural complexity introduced by aromatic substitution and methyl branching. While ethyl acetoacetate exhibits significant enol-keto tautomerism, with enol content varying from 0.4 percent in water to 19.8 percent in toluene, the substitution patterns in this compound may significantly alter this tautomeric equilibrium.
Ethyl pivaloylacetate provides another important comparative reference, featuring branched alkyl substitution without aromatic groups. This compound, with Chemical Abstracts Service number 17094-34-7 and molecular formula C₉H₁₆O₃, demonstrates how alkyl branching affects β-keto ester properties. The tert-butyl substitution in ethyl pivaloylacetate creates steric hindrance similar to the dimethyl substitution in this compound, though without the additional electronic effects of aromatic conjugation.
The presence of the phenyl group in this compound introduces significant electronic effects through aromatic conjugation with the adjacent carbonyl system. Comparative studies of β-keto esters with aromatic substitutions demonstrate altered reactivity patterns, particularly in nucleophilic addition reactions and electrophilic substitution processes. Research on related phenyl-substituted β-keto esters shows that aromatic groups can significantly influence the electrophilic character of carbonyl carbons, with computational analysis revealing altered electron density distributions compared to purely aliphatic analogs.
The electronic properties of β-keto esters are significantly influenced by substitution patterns, with computational studies revealing that different substituents alter the electrophilic and nucleophilic character of reactive sites within the molecule. Density functional theory calculations on various β-keto esters demonstrate that electron-withdrawing groups like phenyl rings can enhance the electrophilic character of carbonyl carbons, while electron-donating alkyl groups may have opposite effects. The combination of both aromatic and alkyl substitutions in this compound creates a unique electronic environment that distinguishes it from simpler β-keto ester analogs.
Conformational flexibility represents another crucial comparative aspect among β-keto esters. While ethyl acetoacetate exhibits relatively high conformational freedom due to its simple structure, the introduction of bulky substituents like the dimethyl groups and phenyl ring in this compound significantly restricts rotational freedom around key bonds. This conformational constraint affects not only the preferred molecular geometry but also influences intermolecular interactions and physical properties such as boiling point, viscosity, and crystallization behavior.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXMGBGYGZYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948385 | |
| Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25491-42-3 | |
| Record name | 25491-42-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Esterification Method
This method involves the direct esterification of 2,2-dimethyl-3-oxo-3-phenylpropanoic acid with ethanol under acidic conditions.
- Reactants : 2,2-Dimethyl-3-oxo-3-phenylpropanoic acid, ethanol (excess), sulfuric acid (catalyst).
- Conditions : Reflux at 78–80°C for 6–8 hours.
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via vacuum distillation.
- Yield : ~75–80% (reported in analogous esterification reactions).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 78–80°C |
| Catalyst | H₂SO₄ (5% w/w) |
| Purification Method | Vacuum distillation |
Nucleophilic Alkylation Approach
A modified method employs alkylation of β-keto ester precursors. This route is particularly useful for introducing the dimethyl and phenyl groups.
- Reactants : Ethyl acetoacetate, methyl iodide (for dimethyl groups), benzoyl chloride (for phenyl group).
- Conditions : Sequential alkylation in anhydrous THF using LDA (lithium diisopropylamide) as a base at −78°C.
- Workup : Quenching with ammonium chloride, extraction, and column chromatography.
- Yield : ~65–70% (based on analogous protocols).
Key Data :
| Step | Reagents/Conditions |
|---|---|
| Dimethylation | CH₃I, LDA, THF, −78°C |
| Phenyl Introduction | Benzoyl chloride, RT |
| Solvent | Tetrahydrofuran (THF) |
Continuous Flow Synthesis (Industrial Scale)
For large-scale production, continuous flow reactors improve efficiency and safety.
- Reactants : 2,2-Dimethyl-3-oxo-3-phenylpropanoic acid, ethanol.
- Conditions : Automated flow reactor with immobilized acid catalyst (e.g., Amberlyst-15), residence time 30–45 minutes at 100°C.
- Yield : >90% (optimized industrial processes).
- Reduced reaction time.
- Higher purity due to controlled parameters.
Comparative Analysis of Methods
| Method | Yield | Temperature | Scalability | Key Advantage |
|---|---|---|---|---|
| Classical Esterification | 75–80% | 78–80°C | Lab-scale | Simplicity |
| Nucleophilic Alkylation | 65–70% | −78°C | Lab-scale | Modular functionalization |
| Continuous Flow | >90% | 100°C | Industrial | High efficiency |
Research Findings and Optimization
- Catalyst Screening : Sulfuric acid remains the most cost-effective catalyst, but p-toluenesulfonic acid (PTSA) reduces side reactions in sensitive substrates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Non-polar solvents (e.g., toluene) are preferred for industrial processes.
- Byproduct Management : Formation of diethyl ether byproducts is minimized by using excess ethanol and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: 2,2-dimethyl-3-oxo-3-phenylpropanoic acid
Reduction: 2,2-dimethyl-3-hydroxy-3-phenylpropanoate
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is utilized in various scientific domains:
Organic Synthesis
The compound serves as a building block for synthesizing more complex molecules. Its ability to undergo multiple chemical reactions (oxidation, reduction, substitution) makes it valuable in synthetic chemistry.
Pharmaceutical Development
Research indicates that derivatives of this compound exhibit potential antiviral properties. Although specific data on this compound is limited, its structural similarities to other biologically active compounds suggest possible applications in drug development .
Material Science
Due to its unique chemical properties, it is used in the production of fine chemicals and as a reagent in various industrial processes. Its reactivity allows for the construction of complex heterocycles.
Case Study 1: Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit significant inhibition against viral proteases essential for viral replication. This suggests potential antiviral applications for the compound itself .
Case Study 2: Reactivity in Organic Synthesis
A study highlighted the compound's effectiveness in cyclization reactions leading to diverse product formations. This versatility underscores its importance in synthetic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group contributes to its lipophilicity, enhancing its ability to interact with hydrophobic sites in biological systems .
Comparison with Similar Compounds
Variations in Aromatic Ring Substituents
Key Findings :
Modifications in the Propanoate Chain
Key Findings :
Incorporation of Heterocyclic/Nitrogenous Groups
Key Findings :
- Biological Relevance: Nitrogenous heterocycles (e.g., azetidine in , quinoxaline in ) are associated with enhanced bioactivity, making these compounds valuable in drug discovery.
- Synthetic Complexity: The target compound’s simplicity (lacking heterocycles) facilitates large-scale synthesis, whereas nitrogenous analogs require multi-step procedures (e.g., azetidine formation via NaH-mediated cyclization ).
Biological Activity
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, a beta-keto ester, is recognized for its potential biological activities and applications in organic synthesis. This article provides an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₃H₁₆O₃
- Molar Mass : Approximately 220.26 g/mol
- Appearance : Clear liquid, typically light orange to yellow
- Boiling Point : ~279°C
- Density : 1.080 g/cm³
- Predicted pKa : ~10.93
These properties indicate its stability and potential reactivity in various chemical environments .
Synthesis
This compound can be synthesized through the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol, under acidic conditions (sulfuric acid) at reflux temperatures (78–80°C) . This method ensures high purity and efficient production.
Case Study 1: Antiviral Activity
Recent research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, certain derivatives have shown significant inhibition against viral proteases crucial for viral replication . Although specific data on this compound is lacking, its structural similarities suggest potential antiviral applications.
Case Study 2: Reactivity in Organic Synthesis
A study highlighted the compound's effectiveness in various organic reactions. Specifically, it was noted that this compound participates actively in cyclization reactions that lead to diverse product formations . This versatility underscores its importance in synthetic chemistry.
Comparative Analysis
| Property/Compound | This compound | Similar Compounds (e.g., Propyl Esters) |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | Varies |
| Molar Mass | ~220.26 g/mol | Typically lower |
| Biological Activity | Potentially antiviral; limited data | Established activities |
| Application in Synthesis | Versatile building block | Often less versatile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate, and how do reaction conditions influence yield?
- Methodology : A common route involves the oxidation of Ethyl 2-hydroxy-3-phenylpropanoate using potassium permanganate (KMnO₄) under acidic conditions to introduce the 3-oxo group . Alternatively, Claisen condensation between ethyl acetate derivatives and substituted benzoyl chlorides may yield β-keto esters like this compound. Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical to avoid side products such as over-oxidation or ester hydrolysis.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the β-keto ester .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H NMR should show a singlet for the two methyl groups (δ ~1.2 ppm), a triplet for the ethyl ester (δ ~1.3 ppm), and aromatic protons (δ ~7.3–7.5 ppm). The 3-oxo group appears as a carbonyl signal at δ ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS or GC-MS should display a molecular ion peak at m/z 248.3 (C₁₄H₁₆O₃) .
- IR Spectroscopy : Confirm the ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and the β-keto carbonyl at ~1700 cm⁻¹ .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data : The β-keto ester group is prone to hydrolysis under humid or basic conditions. Store at –20°C in anhydrous solvents (e.g., dichloromethane or DMF) with desiccants. Avoid prolonged exposure to light to prevent photodegradation of the aromatic ring .
- Testing Protocol : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis can quantify degradation products like 2,2-dimethyl-3-oxo-3-phenylpropanoic acid .
Advanced Research Questions
Q. How does the electron-withdrawing 3-oxo group influence reactivity in nucleophilic acyl substitution?
- Mechanistic Insight : The β-keto ester’s carbonyl activates the α-carbon for nucleophilic attack (e.g., enolate formation). For example, in Knoevenagel condensations, the α-hydrogen is abstracted by a base (e.g., piperidine), forming a resonance-stabilized enolate that reacts with aldehydes to generate α,β-unsaturated esters .
- Case Study : Reacting this compound with ethyl cyanoacetate in acetic acid/ammonium acetate yields heterocyclic derivatives (e.g., pyridones) via cyclocondensation . Optimize regioselectivity by adjusting solvent polarity and catalyst loading.
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Challenges : Co-elution of structurally similar byproducts (e.g., hydrolyzed acids or dimerized esters) during HPLC.
- Solutions :
- Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to improve separation.
- Couple LC with high-resolution MS (HRMS) for accurate mass identification of impurities (<0.1% abundance) .
- Validation : Perform spike-and-recovery experiments with synthesized impurities to validate method accuracy .
Q. How can computational chemistry predict the compound’s behavior in catalytic asymmetric reactions?
- In Silico Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states in enantioselective hydrogenation or Michael additions.
- Identify chiral catalysts (e.g., Ru-BINAP complexes) that stabilize the pro-R or pro-S transition state for >90% enantiomeric excess (ee) .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Root Causes : Variability in cell permeability, assay conditions (e.g., pH, serum content), or metabolite interference.
- Best Practices :
- Standardize assays using a common cell line (e.g., HEK293) and control for esterase activity, which may hydrolyze the compound intracellularly .
- Use isotopically labeled analogs (e.g., ¹³C-ethyl group) to track metabolic fate via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
